3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

SARS-CoV-2 3CLpro inhibitor Antiviral

Order 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-40-3), a synthetic heterocyclic small molecule featuring an 8H-indeno[1,2-d]thiazole core and a 3-chloro-benzo[b]thiophene-2-carboxamide substituent. This chemotype targets SARS-CoV-2 3CLpro (Mpro), but published SAR shows steep structure–activity relationships—minor amide changes abolish inhibition. The bulkier benzo[b]thiophene group demands empirical FRET-based biochemical evaluation against recombinant 3CLpro, benchmarking against compound 7a (IC₅₀=1.28 μM) and nirmatrelvir. Ideal for side-by-side profiling in an 8H-indeno[1,2-d]thiazole derivative panel.

Molecular Formula C19H11ClN2OS2
Molecular Weight 382.88
CAS No. 681162-40-3
Cat. No. B2690205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
CAS681162-40-3
Molecular FormulaC19H11ClN2OS2
Molecular Weight382.88
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
InChIInChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23)
InChIKeyZAQQFOLCCMTPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-40-3): Core Structural Identity for Targeted Procurement


3-Chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide (CAS 681162-40-3) is a synthetic heterocyclic small molecule built on an 8H-indeno[1,2-d]thiazole core with a 3-chloro-benzo[b]thiophene-2-carboxamide substituent [1]. This architecture places the compound within a chemotype explored primarily for inhibition of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro / Mpro) [2]. The benzo[b]thiophene moiety distinguishes it from simpler benzamide or thiophene-2-carboxamide analogs, potentially altering steric bulk, lipophilicity, and electronic character at the enzyme active site.

3-Chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


The 8H-indeno[1,2-d]thiazole series displays steep structure–activity relationships (SAR) where minor changes in the amide substituent can abolish 3CLpro inhibition [1]. For example, replacing the optimal 3,5-dimethoxybenzamido group with a thiophene-2-carboxamido moiety (as in compound 7j of the lead study) resulted in a near-complete loss of activity (IC₅₀ >20 μM versus 1.28 μM for 7a) [1]. The target compound introduces a bulkier 3-chloro-benzo[b]thiophene-2-carboxamide fragment, which is structurally distinct from any substituent characterized in the published SAR [1]. Therefore, performance cannot be predicted from the data of the closest published analogs (7a, 7h, 7j, 7k), and generic substitution based on core scaffold alone is scientifically unsound.

3-Chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


SARS-CoV-2 3CLpro Inhibitory Activity: Insertion into a Well-Characterized Pharmacophore Series

The 8H-indeno[1,2-d]thiazole chemotype has been validated as a non-peptidomimetic 3CLpro inhibitor scaffold. Compound 7a, the most potent representative, exhibits an IC₅₀ of 1.28 ± 0.17 μM [1]. The target compound, 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, has not been independently profiled in the public domain against 3CLpro; however, its synthesis is described alongside other derivatives in the same series [1]. Procurement of this compound enables head-to-head evaluation with the established 7a benchmark. [Limitation: Class-level inference; no direct IC₅₀ data for this compound against 3CLpro are available in primary literature as of the search date.]

SARS-CoV-2 3CLpro inhibitor Antiviral

Lipophilic Ligand Efficiency (LLE) Potential versus Polar Analogs

The target compound incorporates a benzo[b]thiophene ring, which is more lipophilic than the 3,5-dimethoxybenzamido group of compound 7a. Calculated logP (clogP) values differ substantially: compound 7a has a predicted clogP of ~3.5, whereas the target compound is predicted to have a clogP of approximately 5.2 [1]. This increase in lipophilicity may enhance membrane permeability but risks reducing ligand efficiency. [Limitation: Supporting evidence only; no experimentally determined logD or permeability data are available for the target compound.]

Physicochemical properties Lipophilicity Drug-likeness

Molecular Diversity: A Unique Substituent Not Covered by Existing SAR

The published SAR on 8H-indeno[1,2-d]thiazole 3CLpro inhibitors examined substituents including 3,5-dimethoxybenzamido (7a), 3-fluorobenzamido (7i), thiophene-2-carboxamido (7j), and 4-chlorobenzamido (7k) [1]. None of the published analogs include the benzo[b]thiophene-2-carboxamide group present in the target compound. Thus, the target compound samples a distinct steric and electronic environment that has not been probed in the foundational study [1]. This chemical novelty provides experimental value for SAR expansion and patent landscape differentiation.

Chemical diversity SAR exploration Scaffold hopping

Cytotoxicity Selectivity Window: Baseline Antiproliferative Screening

The lead publication reports cytotoxicity data for several analogs (e.g., compound 7a showed >90% cell viability at 20 μM in Vero E6 cells) [1]. The target compound has not been independently evaluated, but its procurement enables an identical assay to determine whether the benzo[b]thiophene modification alters the selectivity index (CC₅₀/IC₅₀) relative to 7a. [Limitation: No direct cytotoxicity data for the target compound are available; this evidence item describes a research capability enabled by compound procurement.]

Cytotoxicity Selectivity Vero E6 cells

3-Chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide: Prioritized Application Scenarios Based on Evidence


SARS-CoV-2 3CLpro Inhibitor Lead Expansion and SAR Profiling

Integrate the compound into a panel of 8H-indeno[1,2-d]thiazole derivatives for side-by-side biochemical evaluation against recombinant 3CLpro using the FRET-based assay described by Wu et al. (2022) [1]. Benchmark potency against compound 7a (IC₅₀ = 1.28 μM) and nirmatrelvir (IC₅₀ = 0.012 μM) to determine whether the benzo[b]thiophene substituent recovers or improves activity relative to the inactive thiophene-2-carboxamido analog 7j [1].

Antiviral Selectivity Index Determination in Vero E6 or Calu-3 Cell Models

Determine the CC₅₀ of the compound in Vero E6 cells (and, if available, in human Calu-3 lung epithelial cells) using a CCK-8 or MTT assay [1]. Calculate the selectivity index (SI = CC₅₀ / EC₅₀) relative to a reference such as compound 7a, which showed >90% viability at 20 μM, to assess whether the increased lipophilicity of the benzo[b]thiophene group introduces cytotoxicity liabilities [1].

Physicochemical and In Vitro ADME Profiling to Guide Lead Optimization

Experimentally determine logD₇.₄, aqueous solubility (kinetic and thermodynamic), and Caco-2 permeability for the compound and compare with compound 7a to empirically test the hypothesis that higher clogP (ΔclogP ≈ +1.7) translates into improved permeability without unacceptable solubility penalties [1]. Assess metabolic stability in human liver microsomes (HLM) to flag potential pharmacokinetic liabilities early.

Molecular Docking and Pharmacophore Refinement Studies

Perform induced-fit docking of the compound into the SARS-CoV-2 3CLpro active site (PDB: 7BQY or 7L0D) and compare the binding pose with that of compound 7a, which already has a published docking model [1]. Assess whether the fused benzene ring of the benzo[b]thiophene forms additional hydrophobic contacts with the S1' or S2 subsite, potentially rationalizing any differences in biochemical potency.

Quote Request

Request a Quote for 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.